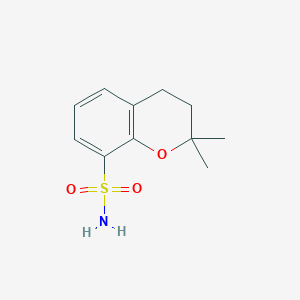

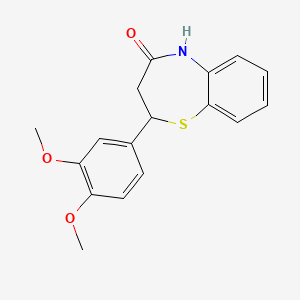

![molecular formula C21H28ClN3O4S B1661399 N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline CAS No. 903580-16-5](/img/structure/B1661399.png)

N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline

Overview

Description

N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline is a novel, highly selective, small-molecule antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. This compound has been developed for the treatment of obesity, Alzheimer’s disease, and cognitive impairment associated with schizophrenia. It has shown potential in enhancing cognitive function and reducing food intake and body weight in preclinical studies .

Preparation Methods

The synthesis of PRX-07034 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final compound .

Chemical Reactions Analysis

PRX-07034 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a valuable tool for studying the 5-HT6 receptor and its role in various physiological processes.

Biology: It has been used to investigate the effects of 5-HT6 receptor antagonism on cognitive function and memory enhancement.

Medicine: PRX-07034 has shown promise in the treatment of obesity, Alzheimer’s disease, and cognitive impairment associated with schizophrenia.

Mechanism of Action

PRX-07034 exerts its effects by selectively antagonizing the 5-HT6 receptor, a G-protein coupled receptor. This antagonism leads to the modulation of neurotransmitter systems, including acetylcholine and glutamate, which are involved in cognitive function and memory. The compound’s ability to enhance cognitive function is attributed to its dual mechanism of action on these neurotransmitter systems .

Comparison with Similar Compounds

PRX-07034 is unique in its high selectivity and potency as a 5-HT6 receptor antagonist. Similar compounds include:

SB-742457: Another 5-HT6 receptor antagonist with potential cognitive-enhancing properties.

Ro 04-6790: A selective 5-HT6 receptor antagonist studied for its effects on cognitive function.

SB-271046: A potent and selective 5-HT6 receptor antagonist with applications in cognitive enhancement.

PRX-07034 stands out due to its high selectivity and dual mechanism of action, making it a promising candidate for further research and development .

Properties

CAS No. |

903580-16-5 |

|---|---|

Molecular Formula |

C21H28ClN3O4S |

Molecular Weight |

454 g/mol |

IUPAC Name |

N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline |

InChI |

InChI=1S/C21H28ClN3O4S/c1-14(17-11-15(22)12-19(28-2)21(17)29-3)24-18-13-16(25-9-7-23-8-10-25)5-6-20(18)30(4,26)27/h5-6,11-14,23-24H,7-10H2,1-4H3 |

InChI Key |

BSLXKMCHXRCBIH-UHFFFAOYSA-N |

SMILES |

CC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)N3CCNCC3)S(=O)(=O)C |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)N3CCNCC3)S(=O)(=O)C |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

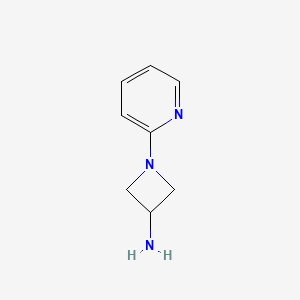

![2-[5-(2,3-Dimethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]-4-methylphenol](/img/structure/B1661320.png)

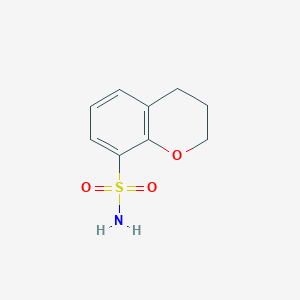

![(3S,8R,9S,10R,13S,14S)-3-chloro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1661321.png)

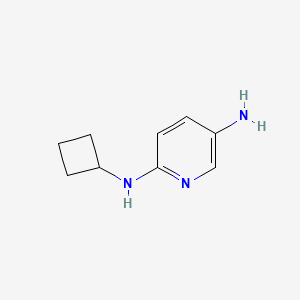

![[1,1'-Biphenyl]-4-acetamide, N-[(3-hydroxyphenyl)methyl]-](/img/structure/B1661322.png)

![3-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1661326.png)

![N-[(Z)-butan-2-ylideneamino]pyridine-3-carboxamide](/img/structure/B1661333.png)